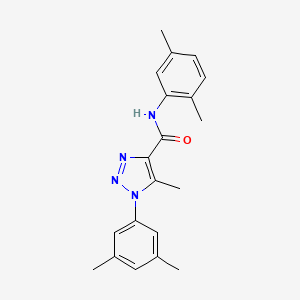![molecular formula C22H18BrN3O4 B11294271 3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11294271.png)
3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of bromophenyl and ethoxy-methoxyphenyl groups attached to a pyrazolopyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.
Introduction of Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.
Attachment of Ethoxy-Methoxyphenyl Group: This step involves the coupling of ethoxy-methoxyphenyl derivatives to the pyrazolopyridine core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Bromphenyl)-N-(3-methoxyphenyl)-2-propenamid
- 4-Brom-7-(4-methoxyphenyl)-2,1,3-benzothiadiazol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 3-(4-Bromphenyl)-6-(4-Ethoxy-3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-4-carbonsäure durch seine einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen aus. Diese Einzigartigkeit trägt zu seinem vielfältigen Anwendungsspektrum und seinem Potenzial für weitere Forschung bei.
Eigenschaften
Molekularformel |
C22H18BrN3O4 |
|---|---|
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-6-(4-ethoxy-3-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C22H18BrN3O4/c1-3-30-17-9-6-13(10-18(17)29-2)16-11-15(22(27)28)19-20(25-26-21(19)24-16)12-4-7-14(23)8-5-12/h4-11H,3H2,1-2H3,(H,27,28)(H,24,25,26) |
InChI-Schlüssel |
YOTCSOHNGCWPIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11294193.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B11294202.png)
![N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11294209.png)
![methyl {8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11294212.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11294218.png)
![2-methoxy-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11294224.png)
![3-benzyl-4-methyl-9-[4-(propan-2-yl)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11294232.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11294240.png)

![1,9-dimethyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11294252.png)
![1-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294260.png)
![1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294263.png)
![N-(2-methoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11294266.png)
